

An In-depth Technical Guide to Methyl 4-(2-methoxy-2-oxoethyl)benzoate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 4-(2-methoxy-2-oxoethyl)benzoate

Cat. No.: B1337154

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(2-methoxy-2-oxoethyl)benzoate, also known by synonyms such as Dimethyl Homoterephthalate and 4-Methoxycarbonylmethyl-benzoic acid methyl ester, is a significant organic compound with the chemical formula $C_{11}H_{12}O_4$. Its structure features a benzene ring substituted with a methoxycarbonyl group and a methoxycarbonylmethyl group at the para positions. This diester serves as a crucial intermediate in various fields of organic synthesis, most notably in the preparation of pharmaceuticals and advanced polymers.

While a singular, seminal publication detailing the initial discovery and synthesis of **Methyl 4-(2-methoxy-2-oxoethyl)benzoate** is not readily apparent in a survey of scientific literature, its preparation and utility have been established through various synthetic methodologies. The compound, identified by the CAS Number 52787-14-1, was in use in chemical research by at least the mid-1980s. Its development can be viewed within the broader historical context of research into terephthalic acid esters, which gained industrial prominence following World War II for the production of polyesters. As a homolog of dimethyl terephthalate, this compound offers a different spacing of the ester functionalities, enabling the synthesis of a unique range of molecules.

This guide provides a comprehensive overview of the synthesis, properties, and applications of **Methyl 4-(2-methoxy-2-oxoethyl)benzoate**, with a focus on detailed experimental protocols

and data presentation for the scientific community.

Physicochemical and Spectroscopic Data

The key quantitative data for **Methyl 4-(2-methoxy-2-oxoethyl)benzoate** are summarized in the table below for easy reference and comparison.

Property	Value	Reference
CAS Number	52787-14-1	N/A
Molecular Formula	C ₁₁ H ₁₂ O ₄	N/A
Molecular Weight	208.21 g/mol	N/A
Appearance	White to off-white crystalline solid or colorless liquid	[1]
Melting Point	20 °C	[2]
Boiling Point	298.0 ± 23.0 °C at 760 mmHg	[2]
Density	1.2 ± 0.1 g/cm ³	[2]
Flash Point	145.4 ± 21.0 °C	[2]
Refractive Index	1.511	[2]
LogP	1.94	[2]

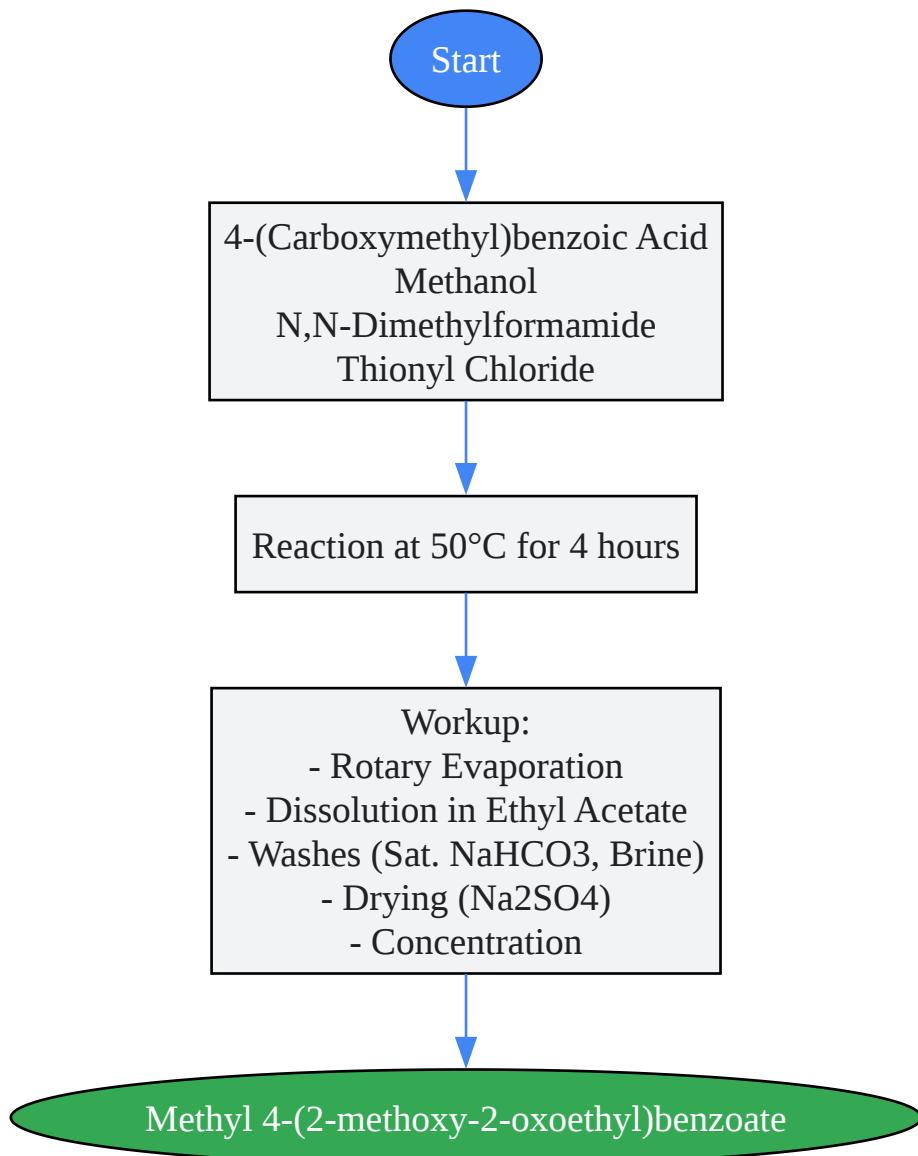
Synthesis and Experimental Protocols

Several synthetic routes to **Methyl 4-(2-methoxy-2-oxoethyl)benzoate** have been developed. The most prominent and high-yielding method involves the direct esterification of 4-(carboxymethyl)benzoic acid.

Primary Synthesis Route: Esterification of 4-(Carboxymethyl)benzoic Acid

This method is favored for its efficiency and high yield. The dicarboxylic acid is treated with methanol in the presence of a suitable catalyst, such as thionyl chloride, to afford the desired

dimethyl ester.


Experimental Protocol:

A detailed protocol for this synthesis is as follows:

- To a reaction flask, add 4-(carboxymethyl)benzoic acid (5 g, 27.78 mmol).
- Add 75 ml of methanol to dissolve the starting material.
- To the solution, add 0.5 ml of N,N-dimethylformamide and thionyl chloride (6 ml, 83.33 mmol).
- The reaction mixture is then heated to 50°C and maintained for 4 hours.
- Upon completion of the reaction, the majority of the excess thionyl chloride and methanol are removed by rotary evaporation.
- The resulting residue is dissolved in 200 ml of ethyl acetate.
- The organic solution is washed sequentially with a saturated sodium carbonate solution (3 x 50 ml) and saturated brine (3 x 50 ml).
- The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated by rotary evaporation to yield the final product.

This procedure has been reported to produce **Methyl 4-(2-methoxy-2-oxoethyl)benzoate** as a colorless, transparent liquid with a yield of up to 95.2%.[\[3\]](#)

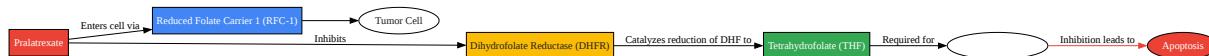
Logical Workflow for the Primary Synthesis:

[Click to download full resolution via product page](#)

Primary Synthesis Workflow

Alternative Synthesis Route

Another reported method for the synthesis of **Methyl 4-(2-methoxy-2-oxoethyl)benzoate** involves the reaction of phenylacetic acid and methyl formate under acid catalysis. This process proceeds through a ketal reaction to form a ketone intermediate, which then undergoes an acid-catalyzed aldol condensation and subsequent ring methyl esterification to yield the final product.


Applications in Synthesis

Methyl 4-(2-methoxy-2-oxoethyl)benzoate is a versatile building block in organic synthesis. Its primary application lies in its role as a key intermediate for more complex molecules, particularly in the pharmaceutical industry.

One notable application is in the synthesis of Pralatrexate, an antifolate drug used in the treatment of lymphoma. The structural framework provided by **Methyl 4-(2-methoxy-2-oxoethyl)benzoate** is crucial for the elaboration of the final drug molecule.

Signaling Pathway of Pralatrexate (as an example of application):

While **Methyl 4-(2-methoxy-2-oxoethyl)benzoate** itself is not directly involved in signaling pathways, its end-product, Pralatrexate, is. The following diagram illustrates the simplified mechanism of action of Pralatrexate.

[Click to download full resolution via product page](#)

Simplified Mechanism of Pralatrexate

Conclusion

Methyl 4-(2-methoxy-2-oxoethyl)benzoate is a valuable and versatile diester with established synthetic routes and important applications, particularly in medicinal chemistry. While its precise historical discovery remains to be pinpointed to a single publication, its utility and methods of preparation are well-documented in contemporary chemical literature and patents. The high-yield synthesis from 4-(carboxymethyl)benzoic acid provides an efficient and reliable method for its production, enabling its continued use in the development of novel therapeutics and other advanced materials. This guide has provided a detailed overview of its synthesis, properties, and a key application to aid researchers and professionals in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. Methyl 4-(2-methoxy-2-oxoethyl)benzoate | CAS#:52787-14-1 | Chemsoc [chemsrc.com]
- 3. 4-METHOXYCARBONYLMETHYL-BENZOIC ACID METHYL ESTER | 52787-14-1 [chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl 4-(2-methoxy-2-oxoethyl)benzoate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1337154#discovery-and-history-of-methyl-4-2-methoxy-2-oxoethyl-benzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com